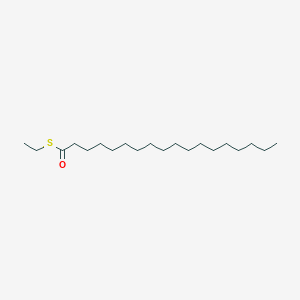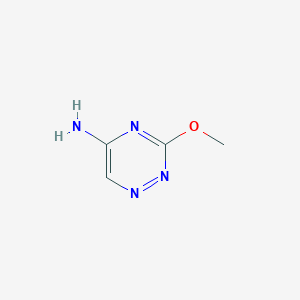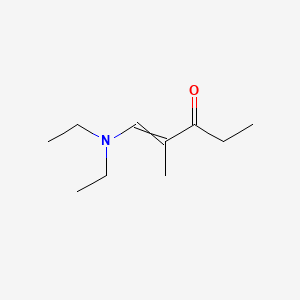![molecular formula C13H16O2 B14615847 2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro- CAS No. 57052-82-1](/img/structure/B14615847.png)
2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is a complex organic compound with a unique structure that combines elements of pyran and benzoxepin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure cost-effective and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Mecanismo De Acción
The mechanism of action of 2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-pyrano[3,2-d]-1-benzoxepin derivatives
Uniqueness
2H-Pyrano3,2-hbenzoxepin, 3,4,6,7,8,9-hexahydro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
57052-82-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3,4,6,7,8,9-hexahydro-2H-pyrano[3,2-h][1]benzoxepine |
InChI |
InChI=1S/C13H16O2/c1-2-6-14-12-9-13-11(5-3-7-15-13)8-10(12)4-1/h8-9H,1-7H2 |
Clave InChI |
COUIJFFOVNSEQX-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2=CC3=C(CCCO3)C=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)

![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)


![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)


![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)




